molecular formula C8H10ClN3O2 B1351299 N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine CAS No. 59320-16-0

N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine

Cat. No. B1351299
CAS RN: 59320-16-0
M. Wt: 215.64 g/mol
InChI Key: YXBOGCLCWAUVLV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine are not fully documented. Its molecular weight is 215.64 g/mol. More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Characterization

N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine and its derivatives have been explored in scientific research for their unique structural properties. For instance, Aydın and Arslan (2021) synthesized a related compound, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine, identifying its structure through FT-IR, 1H-NMR, and 13C-NMR spectroscopic techniques, as well as X-ray crystallography. The molecule exhibits high kinetic stability and chemical hardness, as revealed by HOMO-LUMO analysis and molecular electrostatic potential (MEP) mapping using density functional theory (DFT) methods (Aydın & Arslan, 2021).

Coordination Chemistry

Significant research has been conducted into the coordination chemistry of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives. Dehghanpour et al. (2009, 2010) synthesized copper(I) and rhenium(I) complexes using ligands closely related to N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine. These studies highlighted the formation of complexes with distinct geometries and the observation of quasireversible redox behavior, shedding light on the potential for these compounds in catalytic and electrochemical applications (Dehghanpour, Khalaj, & Mahmoudi, 2009); (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).

Molecular Precursors and Therapeutic Agents

Explorations into the role of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives as molecular precursors for dendrimeric materials have been made, with potential applications as slow and sustained nitric oxide-releasing therapeutic agents. Badour et al. (2018) synthesized and characterized two molecular precursors, demonstrating the ability of the nitrosated derivatives to release nitric oxide over a period of 21 days, indicating potential for medical and therapeutic uses (Badour, Arnett-Butscher, Mohanty, Squattrito, Lambright, & Kirschbaum, 2018).

Fluorescent Sensors and Live Cell Imaging

A novel application of N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine derivatives in the development of fluorescent sensors has been reported. Shen et al. (2014) developed a fluorescent probe with high selectivity and sensitivity towards Hg2+, demonstrating its use in imaging Hg2+ in MCF-7 cells. This highlights the compound's potential in environmental monitoring and biomedical imaging (Shen, Zhang, Zhang, Zhang, Zhang, Jin, Li, & Yao, 2014).

Safety And Hazards

While specific safety and hazard information for N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine is not available, general precautions should be taken while handling it, such as avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

N'-(4-chloro-2-nitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBOGCLCWAUVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine

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